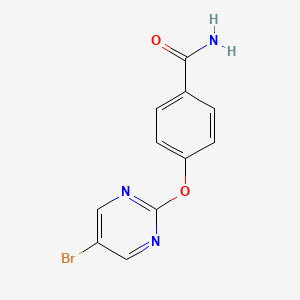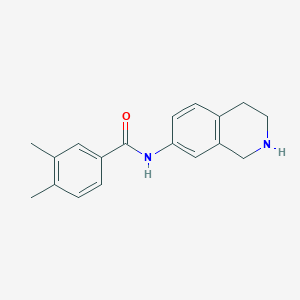
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol, also known as DMTFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral molecule that contains a trifluoromethyl group, which makes it a valuable tool in drug discovery and development.
作用機序
The mechanism of action of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol is not fully understood. However, it is believed that the trifluoromethyl group in 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol plays a crucial role in its biological activity. This group can enhance the lipophilicity and metabolic stability of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol, making it a valuable tool in drug discovery and development.
Biochemical and Physiological Effects:
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, antitumor, and antiviral activities. 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been shown to modulate the immune system by regulating the production of cytokines.
実験室実験の利点と制限
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has several advantages in lab experiments. It is a chiral compound that can be used to synthesize various chiral compounds. It is also a fluorescent probe that can be used to detect metal ions in biological samples. However, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has some limitations. It is a relatively new compound, and its biological activity is not fully understood. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol is a chiral compound, which means that its enantiomers may exhibit different biological activities.
将来の方向性
There are several future directions for the research on 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol. One of the directions is to explore the biological activity of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives. Another direction is to investigate the mechanism of action of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives. Moreover, the development of new synthetic methods for 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives can lead to the discovery of new chiral compounds with unique biological activities. Additionally, the use of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol as a chiral solvating agent for the determination of the enantiomeric purity of various compounds can be further explored.
合成法
The synthesis of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol involves the reaction of 3-(4-hydroxy-1,1,1-trifluoropropan-2-yl) morpholine with 2,2-dimethyl-4-chloropyridine in the presence of a base. The reaction yields 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol as a white solid with a purity of over 95%. This synthesis method is efficient and has been used in many scientific studies.
科学的研究の応用
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been widely used in scientific research as a chiral building block in drug discovery and development. It has been used to synthesize various chiral compounds, including chiral ligands, chiral auxiliaries, and chiral catalysts. 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has also been used as a chiral solvating agent for the determination of the enantiomeric purity of various compounds. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
3-(2,2-dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2/c1-8(2)6-13(3-4-15-8)5-7(14)9(10,11)12/h7,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBTZJDAGNOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)








![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)